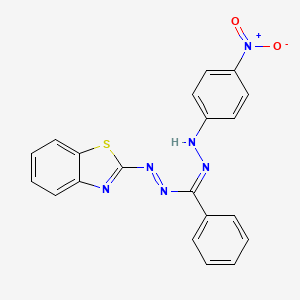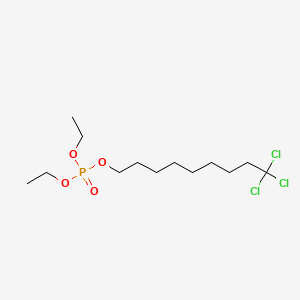
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester is a chemical compound known for its unique structure and properties. It is used primarily in research and industrial applications due to its specific chemical characteristics. The compound is identified by its CAS number 36272-57-8 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 9,9,9-trichlorononyl ester typically involves the esterification of phosphoric acid with diethyl 9,9,9-trichlorononyl alcohol. This reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a catalyst and a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar principles as in the laboratory synthesis. the process is optimized for efficiency and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often require specific catalysts and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of ester derivatives .
Applications De Recherche Scientifique
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, diethyl 9,9,9-trichlorononyl ester involves its interaction with specific molecular targets. The compound can act as an antioxidant, stabilizing polymers against degradation. This is achieved through the decomposition of hydroperoxides and the formation of stable products that prevent further oxidation .
Comparaison Avec Des Composés Similaires
Phosphoric acid, diethyl 9,9,9-trichlorononyl ester can be compared with other similar compounds, such as:
Phosphoric acid diethyl esters: These compounds have similar ester groups but differ in their alkyl chains.
Phosphite esters: These compounds are used as antioxidants and stabilizers in various applications.
Phosphonite esters: These compounds also function as antioxidants but have different structural features.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
36272-57-8 |
|---|---|
Formule moléculaire |
C13H26Cl3O4P |
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
diethyl 9,9,9-trichlorononyl phosphate |
InChI |
InChI=1S/C13H26Cl3O4P/c1-3-18-21(17,19-4-2)20-12-10-8-6-5-7-9-11-13(14,15)16/h3-12H2,1-2H3 |
Clé InChI |
ZWVOWVMXJBEWCM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCCCCCCCCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
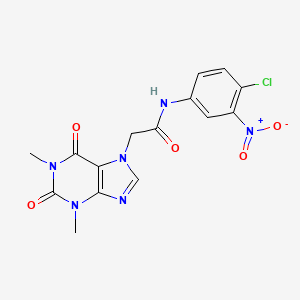
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
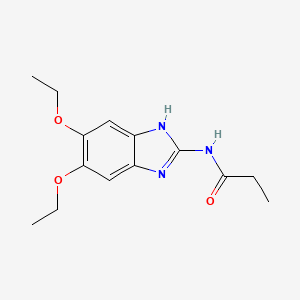
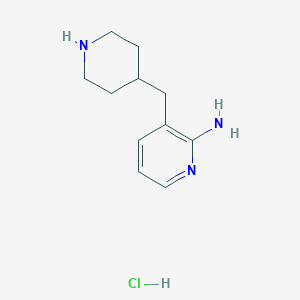
![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
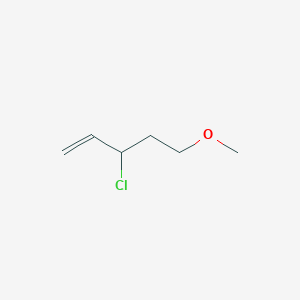
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
